AMP-Désoxynojirimycine

Vue d'ensemble

Description

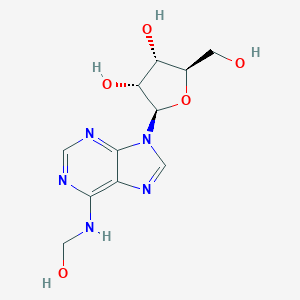

AMP-Deoxynojirimycin (AMP-DNM) is a hydrophobic derivative of Deoxynojirimycin (DNJ). It is an inhibitor of glucosylceramide synthase and non-lysosomal glucosylceramidase . It has been shown to suppress inflammation in a murine model of hapten-induced colitis, enhance insulin sensitivity in murine and rat models of insulin resistance, and induce sterol regulatory element-binding protein-regulated gene expression and cholesterol synthesis in HepG2 cells .

Molecular Structure Analysis

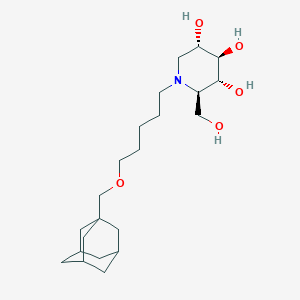

The molecular formula of AMP-Deoxynojirimycin is C22H39NO5 . The formal name is 2R-(hydroxymethyl)-1-[5-(tricyclo [3.3.2.13,7]dec-1-ylmethoxy)pentyl]-3R,4R,5S-piperidinetriol .Physical And Chemical Properties Analysis

The physical and chemical properties of AMP-Deoxynojirimycin include a molecular weight of 397.55, solubility in DMSO, DMF, and Ethanol . It has a density of 1.2±0.1 g/cm3, a boiling point of 569.9±50.0 °C at 760 mmHg, and a flash point of 298.4±30.1 °C .Applications De Recherche Scientifique

Applications antidiabétiques

La DNJ est reconnue pour ses propriétés antidiabétiques, principalement grâce à son action d'inhibiteur de l'α-glucosidase . Cette enzyme joue un rôle crucial dans la digestion des glucides, et en l'inhibant, la DNJ peut retarder l'absorption du sucre, contrôlant ainsi les niveaux de glucose sanguin postprandial. Ce mécanisme est particulièrement bénéfique pour la gestion du diabète de type 2, où il aide à réduire les complications liées à l'hyperglycémie .

Propriétés antioxydantes

Des recherches ont montré que la DNJ possède des capacités antioxydantes . En piégeant les radicaux libres et en réduisant le stress oxydatif, la DNJ peut contribuer à la prévention de diverses maladies liées au stress oxydatif. Cette application est importante dans le contexte des affections chroniques où les dommages oxydatifs sont un facteur contributif connu .

Effets anti-inflammatoires

Les effets anti-inflammatoires de la DNJ sont un autre domaine d'intérêt. Il a été démontré qu'elle module les voies inflammatoires, ce qui pourrait être bénéfique dans le traitement des affections caractérisées par une inflammation chronique. Le potentiel de la DNJ dans ce domaine est en cours d'exploration pour développer des traitements contre les maladies inflammatoires .

Potentiel anti-obésité

Le rôle de la DNJ dans la gestion du poids et l'anti-obésité est lié à sa capacité à moduler le métabolisme lipidique et à inhiber l'absorption des glucides. En influençant ces voies métaboliques, la DNJ peut être un agent de soutien dans les stratégies de traitement et de prévention de l'obésité .

Activité antivirale

Le composé a également été étudié pour ses propriétés antivirales. La DNJ peut interférer avec la glycosylation des protéines virales, ce qui est une étape critique dans le cycle de vie de certains virus. Cette perturbation peut empêcher le virus d'infecter correctement les cellules hôtes, faisant de la DNJ un candidat pour le développement de médicaments antiviraux .

Recherche sur le cancer

Dans la recherche sur le cancer, la DNJ a été trouvée pour affecter la migration des cellules tumorales. En inhibant des enzymes spécifiques, la DNJ peut potentiellement interférer avec le processus métastatique des cellules cancéreuses, offrant une nouvelle approche pour la thérapie du cancer .

Mécanisme D'action

Target of Action

AMP-DNM primarily targets α-glucosidase , an enzyme that plays a crucial role in carbohydrate hydrolysis in the human body . It also has a significant inhibitory effect on the non-lysosomal glucosylceramidase GBA2 .

Mode of Action

AMP-DNM acts as a reversible, potent, and selective inhibitor against its targets . It interferes with the binding of the substrate to the enzyme, thereby inhibiting the activity of α-glucosidase . This interaction leads to significant changes in the metabolic processes within the cell.

Biochemical Pathways

The inhibition of α-glucosidase by AMP-DNM affects the carbohydrate hydrolysis pathway . This results in a delay in the breakdown of oligosaccharides, which in turn leads to a reduction in postprandial blood glucose levels . The compound also impacts the biosynthesis of secondary metabolites .

Pharmacokinetics

For instance, the absorption rate of AMP-DNM decreased when it was ingested with CMCNa .

Result of Action

The primary result of AMP-DNM’s action is the regulation of glucose homeostasis . By inhibiting α-glucosidase, AMP-DNM reduces postprandial blood glucose levels, which can be beneficial in the management of type 2 diabetes mellitus . Additionally, AMP-DNM has been recognized for its antiviral properties .

Action Environment

The action, efficacy, and stability of AMP-DNM can be influenced by various environmental factors. For instance, the natural abundance of AMP-DNM is relatively low in its primary sources, such as mulberry leaves and certain bacterial strains . This can limit the compound’s availability for therapeutic use. Furthermore, the production of AMP-DNM during microbial fermentation has potential for industrial applications .

Safety and Hazards

Orientations Futures

The future directions of AMP-Deoxynojirimycin research could focus on its potential use for functional purposes, given its functional properties and safety . Additionally, the development of novel potent α-glucosidase inhibitors with high efficiency and safety for patients with type 2 diabetes mellitus is an urgent need .

Analyse Biochimique

Biochemical Properties

AMP-Deoxynojirimycin is known to interact with various enzymes and proteins. It acts as a potent and selective inhibitor against the non-lysosomal glucosylceramidase GBA2 . It can bind to or near the active center of α-glucosidase, thereby interfering with the binding of the substrate to the enzyme .

Cellular Effects

AMP-Deoxynojirimycin has significant effects on various types of cells and cellular processes. It can penetrate cells rapidly to potently inhibit α-glucosidase in a competitive manner . This inhibition of α-glucosidase activity is regarded as an effective strategy to treat type 2 diabetes .

Molecular Mechanism

AMP-Deoxynojirimycin exerts its effects at the molecular level through various mechanisms. It acts as a reversible, potent and selective inhibitor against the non-lysosomal glucosylceramidase GBA2 . It can bind to the α-glucosidase catalytic site, thereby exhibiting excellent α-glucosidase inhibitory activity .

Temporal Effects in Laboratory Settings

The effects of AMP-Deoxynojirimycin have been observed to change over time in laboratory settings. Studies have shown that it has a rapid excretion rate, suggesting its safety .

Dosage Effects in Animal Models

The effects of AMP-Deoxynojirimycin vary with different dosages in animal models. For instance, it has been observed to prevent loss of mesencephalic dopaminergic neurons, decrease the number of CD68+/Iba-1+ cells, and improve behavioral changes when administered in combination with ibuprofen .

Metabolic Pathways

AMP-Deoxynojirimycin is involved in various metabolic pathways. It is known to regulate glucose homeostasis by modulating the combination of IR-GlUT4 and ADIPO-GLUT4 pathways .

Propriétés

IUPAC Name |

(2R,3R,4R,5S)-1-[5-(1-adamantylmethoxy)pentyl]-2-(hydroxymethyl)piperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO5/c24-13-18-20(26)21(27)19(25)12-23(18)4-2-1-3-5-28-14-22-9-15-6-16(10-22)8-17(7-15)11-22/h15-21,24-27H,1-14H2/t15?,16?,17?,18-,19+,20-,21-,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYLNHVEAOOEGI-FAIWKWDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)COCCCCCN4CC(C(C(C4CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCOCC23CC4CC(C2)CC(C4)C3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

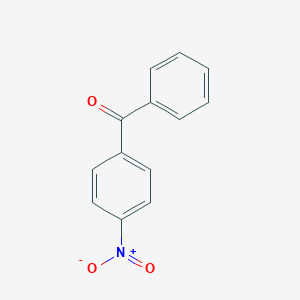

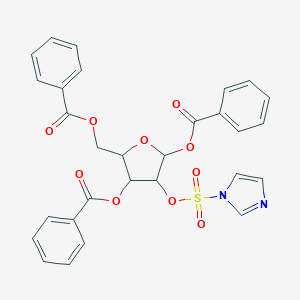

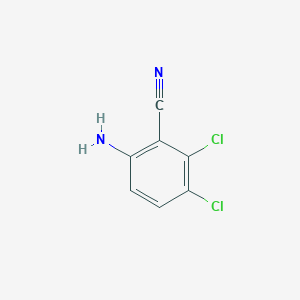

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

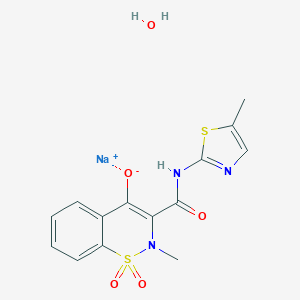

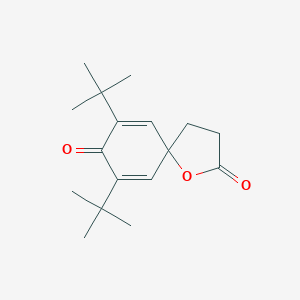

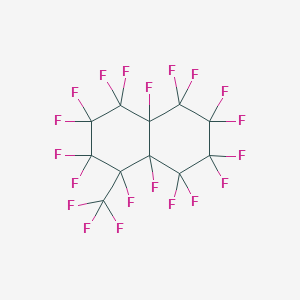

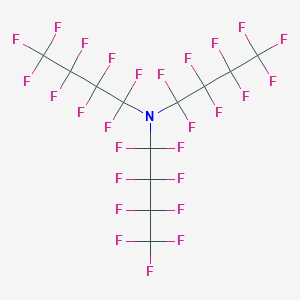

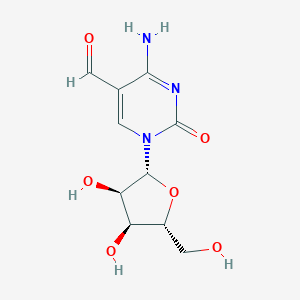

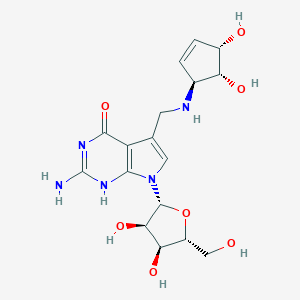

Feasible Synthetic Routes

Q & A

Q1: How does AMP-Deoxynojirimycin affect sphingolipid metabolism in leukemia cells, and why is this relevant to the research?

A1: AMP-Deoxynojirimycin is a known inhibitor of the glycosphingolipid pathway. [] In the context of this research, treatment with AMP-Deoxynojirimycin did not elevate the levels of two key pro-apoptotic sphingolipids: ceramide and sphingosine. [] This is in contrast to other tested compounds like PDMP hydrochloride and SKi-II, which did increase ceramide and sphingosine levels and synergized with the anti-apoptotic protein inhibitor ABT-263 to kill leukemia cells. [] This suggests that the accumulation of ceramides and sphingosine is crucial for the observed synergistic effect with ABT-263, and AMP-Deoxynojirimycin's inability to induce this accumulation explains its lack of synergistic activity.

Q2: Based on these findings, what can be inferred about the potential of targeting the glycosphingolipid pathway in combination with BCL2-like protein inhibitors for leukemia treatment?

A2: While inhibiting the glycosphingolipid pathway is a promising strategy, the specific mechanism of action is crucial. The research highlights that merely inhibiting the pathway with AMP-Deoxynojirimycin is insufficient. [] Instead, the focus should be on interventions like PDMP hydrochloride or SKi-II that effectively shift the balance towards the accumulation of pro-apoptotic sphingolipids like ceramide and sphingosine. [] This targeted approach holds greater potential for synergistic effects when combined with BCL2-like protein inhibitors like ABT-263 in leukemia treatment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical](/img/structure/B110010.png)